A Technical Guide to cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: A Key Intermediate in Pharmaceutical Synthesis
A Technical Guide to cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: A Key Intermediate in Pharmaceutical Synthesis
Executive Summary: This document provides a detailed technical overview of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, a pivotal chiral building block in modern medicinal chemistry. With its constrained bicyclic structure and orthogonally protected diamine functionality, this intermediate has become instrumental in the synthesis of targeted therapeutics, most notably Janus Kinase (JAK) inhibitors. This guide will cover its chemical identity, physicochemical properties, a detailed synthesis pathway with mechanistic reasoning, analytical characterization, and its direct application in the development of advanced pharmaceutical agents.
Chapter 1: Chemical Identity and Significance
tert-Butyl (3aR,5s,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, commonly referred to as cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, is a synthetic organic compound valued for its unique structural features. The cis-stereochemistry of the fused ring system provides a rigid, three-dimensional scaffold that allows for precise orientation of substituents, a critical factor in designing molecules with high target specificity.
The presence of a primary amine and a tert-butoxycarbonyl (Boc)-protected secondary amine constitutes an orthogonally protected diamine. This arrangement is highly strategic for synthetic chemists, as it allows for selective deprotection and sequential reaction at either nitrogen atom, enabling the controlled construction of complex molecular architectures.
Its principal significance lies in its role as a key intermediate for a class of drugs targeting the Janus Kinase (JAK) family of enzymes, which are crucial mediators in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity.[1] Furthermore, its structure makes it a suitable linker for the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce targeted protein degradation.[2]
Chapter 2: Physicochemical Properties & Characterization
Confirming the identity and purity of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole is paramount before its use in multi-step syntheses. The following table summarizes its key properties.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (3aR,5s,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | [3] |
| Synonyms | cis-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole | [4] |
| CAS Number | 863600-81-1 | [2][4] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [2][4] |
| Molecular Weight | 226.32 g/mol | [2][4] |
| Appearance | Liquid | [4] |
| Purity | Typically ≥97% | [5] |
| Storage | 4°C, protect from light | [4] |
| SMILES | CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]2C1 | [3] |
| InChI Key | DPYIUHWPQGIBSS-ILWJIGKKSA-N | [4] |
Analytical Characterization
While specific, publicly available spectra are scarce, characterization relies on standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are essential for confirming the structure and stereochemistry. The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), along with a complex series of multiplets in the aliphatic region corresponding to the protons on the bicyclic scaffold. The ¹³C NMR would show distinct peaks for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the various carbons of the cyclopenta[c]pyrrole core.
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Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. An expected result in electrospray ionization (ESI) mode would be the detection of the molecular ion [M+H]⁺ at m/z 227.3.
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High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the purity of the compound, typically using a reversed-phase column.
Chapter 3: Synthesis & Manufacturing
The synthesis of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole is a multi-step process that requires careful control of stereochemistry. A common and logical synthetic route proceeds via reductive amination of a ketone precursor.
Synthetic Precursor
The key starting material for this route is the corresponding ketone: (3aR,6aS)-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1).[2] This precursor contains the desired cis-fused bicyclic core and the Boc-protected secondary amine.
Detailed Synthesis Protocol: Reductive Amination
The conversion of the ketone precursor to the target primary amine is achieved through reductive amination. This process involves two key stages: the formation of an imine or enamine intermediate, followed by its reduction.
Step 1: Reaction Setup
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To a solution of (3aR,6aS)-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate in a suitable alcoholic solvent (e.g., methanol or ethanol), add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
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Causality: The ammonia source provides the nitrogen atom for the new primary amine. Ammonium acetate also acts as a mild acidic catalyst to promote the initial condensation reaction between the ketone and ammonia to form the imine intermediate.
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Step 2: Reduction
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To the mixture from Step 1, add a reducing agent. A common choice for this transformation is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
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Causality: These are mild reducing agents that are selective for the reduction of the protonated imine intermediate over the starting ketone. This selectivity is crucial for achieving a high yield of the desired amine without significant formation of the corresponding alcohol byproduct. The reaction is typically stirred at room temperature until analysis (e.g., by TLC or LC-MS) indicates the complete consumption of the starting ketone.
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Step 3: Work-up and Purification
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Quench the reaction by carefully adding an aqueous acid solution (e.g., dilute HCl) to neutralize any remaining reducing agent and base.
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Perform a standard aqueous work-up. This typically involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and a basic aqueous solution (e.g., sodium bicarbonate) to remove salts and neutralize the amine product for extraction.
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Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole.
Chapter 4: Applications in Drug Discovery
The primary application of this intermediate is in the synthesis of JAK inhibitors. The unique stereochemistry and functional group arrangement of the cyclopenta[c]pyrrole core allow it to serve as a constrained replacement for more flexible scaffolds, such as the piperidine ring found in the first-generation JAK inhibitor, Tofacitinib.
Case Study: Scaffold for Next-Generation JAK Inhibitors
While the piperidine core of Tofacitinib is effective, medicinal chemists continually seek novel scaffolds to improve properties like selectivity, potency, and metabolic stability.[6] The rigid bicyclic structure of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole offers a distinct advantage by locking the relative positions of the two nitrogen atoms.
Synthetic Utility:
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Coupling: The primary amine of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole can be reacted with a suitable heterocyclic core of a JAK inhibitor, such as a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, via a nucleophilic aromatic substitution (SₙAr) reaction.
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Deprotection: The Boc group can then be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).
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Functionalization: The newly liberated secondary amine is then available for further modification, such as acylation, to complete the synthesis of the final drug molecule.
This sequence allows for the construction of complex molecules where the cyclopenta[c]pyrrole unit acts as the central scaffold connecting the key pharmacophoric elements.
Chapter 5: Handling and Safety
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole should be handled in a well-ventilated area, preferably a fume hood, by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to store the compound at 4°C and protect it from light to ensure its stability.[4] For detailed safety information, users should consult the latest Safety Data Sheet (SDS) from their supplier.
Conclusion
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole is a high-value, strategically designed chemical intermediate. Its rigid, stereochemically defined scaffold and orthogonal protection scheme provide chemists with a powerful tool for synthesizing complex, next-generation therapeutics. Its demonstrated utility as a core fragment in the development of JAK inhibitors underscores its importance and ensures its continued relevance in the fields of medicinal chemistry and drug discovery.
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